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Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)benzaldehyde

Cat. No.: B140590 Get Quote

For researchers, scientists, and professionals in drug development, a thorough understanding

of the structural and spectroscopic properties of key chemical intermediates is paramount. This

technical guide provides an in-depth analysis of the spectroscopic data for 4-(2-
Hydroxyethyl)benzaldehyde, a versatile building block in organic synthesis.

This document presents a comprehensive summary of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 4-(2-Hydroxyethyl)benzaldehyde.

Detailed experimental protocols for acquiring this data are also provided, offering a complete

reference for the characterization of this compound.

Spectroscopic Data Summary
The spectroscopic data for 4-(2-Hydroxyethyl)benzaldehyde (Molecular Formula: C₉H₁₀O₂,

Molecular Weight: 150.17 g/mol ) is summarized in the tables below. This information is critical

for confirming the identity and purity of the compound in a laboratory setting.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

9.8 - 10.0 Singlet 1H
Aldehydic proton (-

CHO)

7.8 - 7.9 Doublet 2H
Aromatic protons

(ortho to -CHO)

7.3 - 7.4 Doublet 2H
Aromatic protons

(ortho to -CH₂CH₂OH)

3.8 - 3.9 Triplet 2H
Methylene protons (-

CH₂OH)

2.8 - 2.9 Triplet 2H
Methylene protons

(Ar-CH₂)

~2.5 (variable) Singlet (broad) 1H Hydroxyl proton (-OH)

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppm Assignment

~192 Aldehydic Carbonyl Carbon (-CHO)

~145 Aromatic Carbon (C-CH₂CH₂OH)

~135 Aromatic Carbon (C-CHO)

~130 Aromatic Carbons (CH, ortho to -CHO)

~129 Aromatic Carbons (CH, ortho to -CH₂CH₂OH)

~63 Methylene Carbon (-CH₂OH)

~39 Methylene Carbon (Ar-CH₂)

Table 3: IR Spectroscopic Data (Typical Absorption
Ranges)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b140590?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3500 - 3200 Broad O-H stretch (alcohol)

3100 - 3000 Medium C-H stretch (aromatic)

2950 - 2850 Medium C-H stretch (aliphatic)

2850 - 2750 Weak C-H stretch (aldehyde)

1700 - 1680 Strong C=O stretch (aldehyde)

1600 - 1450 Medium to Strong C=C stretch (aromatic ring)

1250 - 1000 Strong C-O stretch (alcohol)

Table 4: Mass Spectrometry Data
m/z Interpretation

151 [M+H]⁺ (protonated molecule)[1]

150 [M]⁺ (molecular ion)

131 [M-H₂O]⁺

121 [M-CHO]⁺

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above. These protocols are tailored for the analysis of an aromatic aldehyde like 4-(2-
Hydroxyethyl)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 10-20 mg of 4-(2-Hydroxyethyl)benzaldehyde
in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent may

affect the chemical shift of the hydroxyl proton.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Set the spectral width to cover the range of approximately -1 to 12 ppm.

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover the range of approximately 0 to 200 ppm.

A larger number of scans will be required compared to ¹H NMR due to the lower natural

abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation:

Neat Liquid: If the sample is a liquid, a thin film can be prepared by placing a drop of the

compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Solid Film: If the sample is a solid, a thin film can be cast onto a KBr plate by dissolving a

small amount of the compound in a volatile solvent, applying the solution to the plate, and

allowing the solvent to evaporate.

KBr Pellet: Alternatively, a KBr pellet can be prepared by grinding a small amount of the

solid sample with dry KBr powder and pressing the mixture into a transparent disk.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:
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Record a background spectrum of the empty sample compartment or the pure KBr pellet.

Place the prepared sample in the spectrometer's sample holder.

Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

The final spectrum is obtained by ratioing the sample spectrum against the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 4-(2-Hydroxyethyl)benzaldehyde into

the mass spectrometer. Common techniques include direct infusion or coupling with a

chromatographic method like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-

MS).

Ionization: Utilize an appropriate ionization technique.

Electron Ionization (EI): This hard ionization technique is useful for obtaining fragmentation

patterns that aid in structural elucidation.

Electrospray Ionization (ESI) or Chemical Ionization (CI): These soft ionization techniques

are preferred for determining the molecular weight as they typically produce a prominent

molecular ion or protonated molecule peak with minimal fragmentation.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight).

Detection: The detector records the abundance of each ion at a specific m/z value,

generating the mass spectrum.

Visualization of Experimental Workflow
The logical flow of the spectroscopic analysis of 4-(2-Hydroxyethyl)benzaldehyde is depicted

in the following diagram:
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Caption: Experimental workflow for the spectroscopic characterization of 4-(2-
Hydroxyethyl)benzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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